Cas no 824-22-6 (4-Methylindan)

4-Methylindan structure
4-Methylindan structure
Product Name:4-Methylindan
Numero CAS:824-22-6
MF:C10H12
MW:132.202282905579
MDL:MFCD16300725
CID:726088
PubChem ID:13211
Update Time:2025-06-09

4-Methylindan Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Indene,2,3-dihydro-4-methyl-
    • 4-methyl-2,3-dihydro-1H-indene
    • 4-methylindan
    • 4-Methylindane
    • 1H-Indene, 2,3-dihydro-4-methyl-
    • Indan, 4-methyl-
    • 2XB2R8T53C
    • LNNSODHYZXCEJP-UHFFFAOYSA-N
    • 2,3-dihydro-4-methyl-1H-indene
    • FCH1174142
    • AK312952
    • AX8253879
    • Q27255751
    • 2,3-Dihydro-4-methyl-1H-indene (ACI)
    • Indan, 4-methyl- (6CI, 7CI, 8CI)
    • DTXCID7048293
    • 1H-INDENE,2,3-DIHYDRO-4-METHYL
    • MFCD16300725
    • Y11654
    • DB-242083
    • 2,3-Dihydro-4-methyl-1H-indene; 4-Methylindan
    • CS-0153381
    • AS-60069
    • EINECS 212-524-9
    • NS00038197
    • UNII-2XB2R8T53C
    • 824-22-6
    • DTXSID7073931
    • AKOS022299860
    • 4-Methylindan
    • MDL: MFCD16300725
    • Inchi: 1S/C10H12/c1-8-4-2-5-9-6-3-7-10(8)9/h2,4-5H,3,6-7H2,1H3
    • Chiave InChI: LNNSODHYZXCEJP-UHFFFAOYSA-N
    • Sorrisi: C1C=C2CCCC2=C(C)C=1

Proprietà calcolate

  • Massa esatta: 132.0939
  • Massa monoisotopica: 132.0939
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 0
  • Complessità: 117
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 3.1

Proprietà sperimentali

  • Densità: 0.9577
  • Punto di ebollizione: 204.15°C (rough estimate)
  • Punto di infiammabilità: 76.1°C
  • Indice di rifrazione: 1.5356

4-Methylindan Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
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4-Methylindan Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
Riferimento
Strained Cyclic Cumulene Intermediates in Diels-Alder Cycloadditions of Enynes and Diynes
Burrell, Richard C.; et al, Journal of the American Chemical Society, 1996, 118(17), 4218-19

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether
1.2 -
Riferimento
The intermediate formation of [4]metacyclophane on flash vacuum thermolysis
Kostermans, Gerardus B. M.; et al, Journal of Organic Chemistry, 1988, 53(19), 4531-4

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Iron ,  Bromine Solvents: Hexane
2.1 Reagents: Butyllithium Solvents: Diethyl ether
2.2 -
Riferimento
The intermediate formation of [4]metacyclophane on flash vacuum thermolysis
Kostermans, Gerardus B. M.; et al, Journal of Organic Chemistry, 1988, 53(19), 4531-4

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: p-Toluenesulfonic acid ;  1 h, rt
Riferimento
Synthesis of substituted benzenes and phenols by ring-closing olefin metathesis
Yoshida, Kazuhiro; et al, Chemistry - A European Journal, 2008, 14(27), 8246-8261

Metodo di produzione 5

Condizioni di reazione
Riferimento
Condensation of phenolic groups during coal liquefaction model compound studies
Trewhella, Martin J.; et al, Fuel, 1988, 67(8), 1135-8

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  2 h, rt
2.2 Reagents: p-Toluenesulfonic acid ;  1 h, rt
Riferimento
Synthesis of substituted benzenes and phenols by ring-closing olefin metathesis
Yoshida, Kazuhiro; et al, Chemistry - A European Journal, 2008, 14(27), 8246-8261

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Alumina ;  1 - 2 mm Hg, 400 °C
Riferimento
Thermal and catalytic intramolecular transformations of 6-cyclopropylpentafulvenes
Petrov, D. V.; et al, Bashkirskii Khimicheskii Zhurnal, 2007, 14(1), 25-29

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride ,  Tributylamine Solvents: Ethanol ;  0 °C; 4 h, rt
2.1 Catalysts: Alumina ;  1 - 2 mm Hg, 400 °C
Riferimento
Thermal and catalytic intramolecular transformations of 6-cyclopropylpentafulvenes
Petrov, D. V.; et al, Bashkirskii Khimicheskii Zhurnal, 2007, 14(1), 25-29

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: Vanadium ;  100 - 550 °C
Riferimento
Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
Riferimento
The intermediate formation of [4]metacyclophane on flash vacuum thermolysis
Kostermans, Gerardus B. M.; et al, Journal of Organic Chemistry, 1988, 53(19), 4531-4

Metodo di produzione 11

Condizioni di reazione
Riferimento
Synthesis of biological markers in fossil fuels. 2. Synthesis and carbon-13 NMR studies of substituted indans and tetralins
Adamczyk, Maciej; et al, Journal of Organic Chemistry, 1984, 49(22), 4226-37

Metodo di produzione 12

Condizioni di reazione
1.1 Catalysts: Silver triflate ,  Chloro(triphenylphosphine)gold Solvents: Dichloromethane ;  18 h, 23 °C
Riferimento
Gold(I)-catalyzed benzannulation of 3-hydroxy-1,5-enynes: an efficient synthesis of substituted tetrahydronaphthalenes and related compounds
Grise, Christiane M.; et al, Tetrahedron, 2007, 64(5), 797-808

Metodo di produzione 13

Condizioni di reazione
1.1 Catalysts: Silver triflate ,  Chloro(triphenylphosphine)gold Solvents: Dichloromethane ;  18 h, 23 °C
Riferimento
Gold-Catalyzed Synthesis of Substituted Tetrahydronaphthalenes
Grise, Christiane M.; et al, Organic Letters, 2006, 8(25), 5905-5908

Metodo di produzione 14

Condizioni di reazione
Riferimento
Dehydration of 1-substituted secondary and tertiary bicyclo[3.3.1]nonan-9-ols. A substituent-driven rearrangement to 4-substituted and/or angularly substituted hexahydroindenes
Balata, Fabrizio; et al, Journal of Organic Chemistry, 1983, 48(4), 566-70

Metodo di produzione 15

Condizioni di reazione
Riferimento
Dehydration of 1-substituted secondary and tertiary bicyclo[3.3.1]nonan-9-ols. A substituent-driven rearrangement to 4-substituted and/or angularly substituted hexahydroindenes
Balata, Fabrizio; et al, Journal of Organic Chemistry, 1983, 48(4), 566-70

Metodo di produzione 16

Condizioni di reazione
Riferimento
Synthesis of biological markers in fossil fuels. 2. Synthesis and carbon-13 NMR studies of substituted indans and tetralins
Adamczyk, Maciej; et al, Journal of Organic Chemistry, 1984, 49(22), 4226-37

Metodo di produzione 17

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Catalysts: Silver triflate ,  Chloro(triphenylphosphine)gold Solvents: Dichloromethane ;  18 h, 23 °C
Riferimento
Gold-Catalyzed Synthesis of Substituted Tetrahydronaphthalenes
Grise, Christiane M.; et al, Organic Letters, 2006, 8(25), 5905-5908

Metodo di produzione 18

Condizioni di reazione
1.1 Catalysts: Bromo[1,1′-thiobis[methane]]copper Solvents: Tetrahydrofuran ;  rt → -30 °C
1.2 20 min, -30 °C
1.3 -30 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
1.5 Solvents: Diethyl ether ;  0 °C; 0 °C → rt
1.6 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Catalysts: Silver triflate ,  Chloro(triphenylphosphine)gold Solvents: Dichloromethane ;  18 h, 23 °C
Riferimento
Gold-Catalyzed Synthesis of Substituted Tetrahydronaphthalenes
Grise, Christiane M.; et al, Organic Letters, 2006, 8(25), 5905-5908

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Tetrahydrofuran ,  Water ;  2 - 3 h, 50 °C; 50 °C → rt
2.1 Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  2 h, rt
3.2 Reagents: p-Toluenesulfonic acid ;  1 h, rt
Riferimento
Synthesis of substituted benzenes and phenols by ring-closing olefin metathesis
Yoshida, Kazuhiro; et al, Chemistry - A European Journal, 2008, 14(27), 8246-8261

Metodo di produzione 20

Condizioni di reazione
1.1 Catalysts: Iron ,  Calcium ;  15 min, 500 °C
Riferimento
Preparation of sodium silicate/red mud-based ZSM-5 with glucose as a second template for catalytic cracking of waste plastics into useful chemicals
Wang, Xiaofeng; et al, RSC Advances, 2022, 12(34), 22161-22174

4-Methylindan Raw materials

4-Methylindan Preparation Products

4-Methylindan Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:824-22-6)4-Methylindan
Numero d'ordine:A941519
Stato delle scorte:in Stock
Quantità:1g/250mg/100mg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 15:39
Prezzo ($):675.0/281.0/180.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:824-22-6)4-Methylindan
A941519
Purezza:99%/99%/99%
Quantità:1g/250mg/100mg
Prezzo ($):675.0/281.0/180.0
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